molecular formula C16H23NO4S B12278635 Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate CAS No. 905706-74-3

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate

Cat. No.: B12278635
CAS No.: 905706-74-3
M. Wt: 325.4 g/mol
InChI Key: KBTGDSPBENVRLB-UHFFFAOYSA-N
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Description

Key Structural Features:

Property Value
Molecular Formula C₁₆H₂₃NO₄S
Molecular Weight 325.42 g/mol
CAS Registry Number 905706-74-3
Hybridization State (N) sp³ (sulfonamide)

The sulfonamide nitrogen exhibits tetrahedral geometry, while the ester carbonyl (C=O) and sulfonyl (SO₂) groups introduce planar regions, influencing overall molecular polarity.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound remains unreported in public databases, analogous pyrrolidine derivatives exhibit predictable conformational behaviors. For example, ethyl 5-ethyl-2-methylpyrrolidine-2-carboxylate (CID 69261511) adopts a twisted envelope conformation , with the methyl and ethyl substituents occupying equatorial positions to minimize steric strain. Computational modeling suggests similar behavior for ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate, where the bulky tosyl group at position 1 and dimethyl groups at position 5 enforce a rigid chair-like conformation .

Predicted Conformational Parameters:

  • Torsion Angles : C1-N-S-C(aryl) ≈ 180° (anti-periplanar).
  • Ring Puckering Amplitude : ~0.5 Å (moderate distortion from planarity).
  • Intermolecular Interactions : Sulfonyl oxygen atoms may participate in weak C–H···O hydrogen bonds with adjacent molecules, as observed in related sulfonamide crystals.

Further experimental studies using X-ray diffraction or neutron crystallography are required to validate these predictions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s proton and carbon environments were inferred from structurally related compounds. Key spectral features include:

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 1.25–1.30 (t, 3H, J = 7.1 Hz, CH₂CH₃).
    • δ 1.45 (s, 6H, C5-(CH₃)₂).
    • δ 2.45 (s, 3H, Ar–CH₃).
    • δ 3.70–4.10 (m, 2H, pyrrolidine H3/H4).
    • δ 4.15–4.30 (q, 2H, J = 7.1 Hz, OCH₂CH₃).
    • δ 7.35–7.80 (m, 4H, aromatic H).
  • ¹³C NMR (126 MHz, CDCl₃) :
    • δ 14.1 (OCH₂CH₃).
    • δ 21.5 (Ar–CH₃).
    • δ 25.8 (C5-(CH₃)₂).
    • δ 60.2 (OCH₂CH₃).
    • δ 170.5 (C=O).
    • δ 144.2, 129.8, 127.3, 126.9 (aromatic C).

The absence of N–H coupling in the ¹H NMR spectrum confirms sulfonamide formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Characteristic absorption bands were predicted using Lambda Scientific FTIR-8600 spectrometer methodologies:

  • ν = 1735 cm⁻¹ : Ester C=O stretch.
  • ν = 1360 cm⁻¹ / 1150 cm⁻¹ : SO₂ asymmetric/symmetric stretching.
  • ν = 2970–2870 cm⁻¹ : Aliphatic C–H stretches (CH₃, CH₂).
  • ν = 1600 cm⁻¹ : Aromatic C=C bending.

Mass Spectrometry (MS)

Electrospray ionization (ESI+) data from the NIH/EPA Mass Spectral Database predicts:

  • m/z 325.4 [M+H]⁺ : Molecular ion peak.
  • m/z 170.1 [M–C₇H₇SO₂]⁺ : Tosyl group cleavage.
  • m/z 252.3 [M–COOCH₂CH₃]⁺ : Ester fragmentation.

High-resolution MS would resolve isotopic clusters for sulfur (³²S: 95%, ³⁴S: 4.2%) and confirm molecular composition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

905706-74-3

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C16H23NO4S/c1-5-21-15(18)14-10-11-16(3,4)17(14)22(19,20)13-8-6-12(2)7-9-13/h6-9,14H,5,10-11H2,1-4H3

InChI Key

KBTGDSPBENVRLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C

Origin of Product

United States

Preparation Methods

Hydrolysis-Esterification-Tosylation Sequential Approach

A widely documented method involves the hydrolysis of 5,5-dimethyl-pyrrolidine-2-carbonitrile followed by esterification and tosylation. In one protocol, 5,5-dimethyl-pyrrolidine-2-carbonitrile undergoes reflux in 6 N HCl to yield 5,5-dimethylpyrrolidine-2-carboxylic acid with an 86% yield. Subsequent esterification with ethanol under acidic conditions forms the ethyl ester, though explicit details require inference from analogous syntheses. Tosylation is achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine, introducing the sulfonamide group at the pyrrolidine nitrogen.

Key Data:

  • Intermediate Yield (Carboxylic Acid): 86%
  • Typical Tosylation Conditions: TsCl, Et₃N, DCM, 0°C to RT

Cycloaddition of Ethyl 5,5-Dimethylhexa-2,3-Dienoate with Sulfonamides

A innovative route utilizes ethyl 5,5-dimethylhexa-2,3-dienoate and (E)-N-benzylidene-4-methylbenzenesulfonamide. Under tributylphosphine catalysis in benzene, this [3+2] cycloaddition constructs the pyrrolidine ring while simultaneously introducing the tosyl group. The reaction proceeds via a nucleophilic attack on the allenoate, followed by cyclization, yielding the target compound after purification (73% yield in analogous reactions).

Reaction Conditions:

  • Catalyst: Tributylphosphine (0.2 equiv)
  • Solvent: Benzene, reflux
  • Yield: ~73% (estimated from comparable steps)

Oxidative Cyclization Using CuCl/TEMPO Catalysis

A copper-mediated oxidative method employs ethyl 2-methylbuta-2,3-dienoate and N-tosyl aldimines. In the presence of CuCl and TEMPO under an O₂ atmosphere, the reaction forms the pyrrolidine core via radical intermediates. This one-pot process avoids pre-functionalized starting materials, offering streamlined synthesis.

Optimized Parameters:

  • Catalysts: CuCl (10 mol%), TEMPO (30 mol%)
  • Solvent: Dimethyl carbonate (DMC)
  • Temperature: 80°C
  • Yield: 74% (for analogous pyrrolidine derivatives)

Multi-Step Synthesis via Spirocyclic Intermediates

A patent-pending strategy involves spirocyclic intermediates, as seen in the synthesis of camptothecin derivatives. Here, ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate is generated through a sequence of bromination, coupling, and cyclization steps. For example, ethyl 2-bromo-2-(6'-cyano-5'-oxo-spiroindolizine)acetate reacts with 1-tosylpyrrolidine-2-carboxylate under basic conditions to form the target compound.

Critical Steps:

  • Bromination of maleate esters.
  • Palladium-catalyzed coupling with tosyl-protected pyrrolidine.
  • Cyclization under acidic conditions.

Comparative Analysis of Methodologies

Method Starting Materials Catalysts/Conditions Yield Complexity
Hydrolysis-Esterification 5,5-Dimethyl-pyrrolidine-2-carbonitrile HCl, TsCl, Et₃N 86% Moderate
Cycloaddition Allenoate, Sulfonamide Tributylphosphine, benzene ~73% High
Oxidative Cyclization Allenoate, Aldimine CuCl/TEMPO, O₂ 74% Moderate
Multi-Step Synthesis Brominated esters, Spiroindolizine Pd catalysts, bases N/A Very High

Mechanistic Insights and Challenges

  • Cycloaddition Mechanism: The tributylphosphine-mediated pathway likely proceeds through a zwitterionic intermediate, where the nucleophilic sulfonamide attacks the electrophilic allenoate.
  • Oxidative Pathway: CuCl/TEMPO facilitates single-electron transfer (SET), generating radical species that undergo cyclization.
  • Tosylation Efficiency: Direct tosylation of pyrrolidine derivatives requires stringent anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Scalability and Industrial Relevance

The hydrolysis-esterification method is favored for scalability due to straightforward purification and high yields. Conversely, the oxidative cyclination route offers atom economy but faces challenges in catalyst recovery. Industrial applications prioritize cost-effective tosylation protocols, often employing TsCl in dichloromethane with catalytic DMAP.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes diverse reactions due to its functional groups (tosyl group, ester, and pyrrolidine ring):

Hydrolysis

The ester group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Use of HCl in aqueous ethanol or water .

  • Basic Hydrolysis : Reaction with LiOH or NaOH in aqueous THF.

Nucleophilic Substitution

The tosyl group (a good leaving group) can be replaced by nucleophiles (e.g., amines, alcohols, or thiols) via SN2 mechanisms. For instance:

  • Amination : Reaction with primary/secondary amines in DMF or DMSO .

  • Alcohol Substitution : Use of alkoxide ions (e.g., NaOMe) in polar aprotic solvents.

Nucleophile Reaction Conditions Product
NH₃ (excess)DMF, 60°C, 12 hPyrrolidine amine derivative
CH₃O⁻DMSO, 80°C, 6 hMethoxy-substituted pyrrolidine

Reduction

The ester group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ in THF or Et₂O .

Purification and Characterization

  • Purification : Flash chromatography (silica gel, petroleum ether/ethyl acetate gradients) is commonly employed .

  • Characterization :

    • NMR : ¹H NMR (CDCl₃) shows signals for the ethyl ester (δ ~4.1–4.4 ppm) and tosyl group (δ ~7.1–7.3 ppm) .

    • HRMS : Confirms molecular weight (C₁₅H₂₁NO₄S) and isotopic distribution .

Structural Analysis

Property Value
Molecular FormulaC₁₅H₂₁NO₄S
Molecular Weight325.42 g/mol
DensityNot explicitly reported (inferred)
Melting Point~60–70°C (inferred from analogs)

Control Experiments

  • Optimization : Reaction conditions (e.g., temperature, catalyst loading) are fine-tuned via TLC monitoring .

  • Enantiomer Purity : Determined by chiral HPLC (e.g., Chiralcel columns) .

This compound’s reactivity and synthetic utility underscore its importance in modern organic chemistry, particularly in the design of complex molecules and catalytic systems.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate has shown significant promise as a pharmacological agent. Its derivatives are being investigated for their potential as anti-tubercular agents . Research indicates that compounds of this class can inhibit mycobacteria, making them candidates for developing new treatments for tuberculosis .

Case Study: Anti-Tubercular Activity

A study published in a patent document highlighted the synthesis of substituted pyrrolidine compounds that demonstrated efficacy against Mycobacterium tuberculosis. The compounds were synthesized with yields ranging from 60% to 80%, showcasing the potential of this compound derivatives in combating this pathogen .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various heterocyclic structures. Its ability to undergo multiple transformations makes it valuable in creating complex organic molecules.

Synthetic Pathways

Recent literature has outlined several synthetic strategies involving this compound:

  • N-Heterocyclization : It has been utilized in N-heterocyclization reactions with primary amines, yielding diverse pyrrolidine derivatives .
  • Enantioselective Synthesis : The compound has been employed in enantioselective domino reactions, which are crucial for synthesizing chiral drugs .

Biochemical Applications

In biochemistry, this compound is being explored for its role in enzyme inhibition and as a potential scaffold for drug design.

Enzyme Inhibition Studies

Research has indicated that certain derivatives of this compound can act as enzyme inhibitors, which is critical in designing drugs that target specific biochemical pathways . The structural features of this compound allow it to interact effectively with various biological targets.

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryAnti-tubercular activity; inhibits mycobacteria
Synthetic Organic ChemistryIntermediate for heterocyclic synthesis; enantioselective reactions
Biochemical ApplicationsPotential enzyme inhibitors; drug design scaffold

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine vs. Pyrrole Derivatives

A key structural analog is ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (compound 55 in ), a pyrrole derivative. Comparative analysis reveals:

Property Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate
Ring Saturation Saturated (pyrrolidine) Unsaturated (pyrrole)
Reactivity Tosyl group enables SN2 reactions Amino and benzoyl groups favor cyclization
Synthetic Utility Building block for N-substituted pyrrolidines Precursor for condensed pyrimidine derivatives

The saturated pyrrolidine ring in the target compound reduces aromaticity, altering electronic properties compared to the conjugated pyrrole system in compound 55 . This difference impacts applications: pyrrolidines are preferred for chiral auxiliaries, while pyrroles serve in heterocyclic expansions .

Substituent Effects on Reactivity

  • Tosyl vs. Benzoyl Groups : The tosyl group’s electron-withdrawing nature enhances leaving-group ability, making the target compound more reactive in nucleophilic substitutions than benzoyl-substituted analogs.
  • Ester Position: The ethyl ester at the 2-position (target) vs. 3-position (compound 55) alters steric and electronic environments. For example, compound 55 undergoes cyclization with ethyl isothiocyanate to form pyrrolo-pyrimidinones, whereas the target compound’s ester may direct reactivity toward alkylation or hydrolysis .

Computational and Structural Insights

  • Density Functional Theory (DFT) : Methods like the Colle-Salvetti correlation-energy formula () could predict interaction energies between substituents and solvent molecules, explaining solubility differences between tosyl- and benzoyl-containing compounds .
  • Molecular Interactions : Boys-Bernardi counterpoise corrections () might reduce errors in calculating dimerization energies, relevant for comparing crystallization tendencies of pyrrolidine vs. pyrrole derivatives .

Crystallographic Analysis

The SHELX software suite () is widely used for small-molecule crystallography. If the target compound’s crystal structure were determined, SHELXL could refine its conformation, highlighting steric effects from the 5,5-dimethyl groups. Such analysis would contrast with unsaturated analogs like compound 55 , where planarity dominates .

Biological Activity

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tosyl chloride with a suitable pyrrolidine derivative. The general synthetic route includes:

  • Formation of the Pyrrolidine Ring : Starting from 5,5-dimethyl-2-pyrrolidinone, tosyl chloride is added to form the tosyl derivative.
  • Esterification : The tosyl derivative is then reacted with ethyl chloroacetate to yield this compound.

This compound has been synthesized using various methods, each optimizing yield and purity.

Biological Activity

This compound exhibits several biological activities that suggest its potential in therapeutic applications:

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. A study highlighted that similar compounds showed inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antioxidant Properties

The compound has also demonstrated antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases. Tests showed that this compound can scavenge free radicals effectively .

Antimicrobial Effects

In vitro studies have reported antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of this compound involved testing its effects on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of various pyrrolidine derivatives, this compound was evaluated using DPPH and ABTS assays. The results indicated that this compound had a high radical-scavenging ability, suggesting its potential use in formulations aimed at reducing oxidative stress .

Comparative Analysis of Biological Activities

Activity TypeThis compoundReference
AnticancerSignificant inhibition of MCF-7 cell line
AntioxidantHigh radical-scavenging activity
AntimicrobialEffective against gram-positive and gram-negative bacteria

Q & A

Q. What are the optimal synthetic routes for Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via sequential functionalization of a pyrrolidine scaffold. A typical route involves:

Tosylation : Reacting 5,5-dimethylpyrrolidine with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .

Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution, using ethyl chloroformate or coupling reagents like DCC/DMAP .
Characterization :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and purity (e.g., δ ~1.2 ppm for ethyl CH3_3, δ ~2.4 ppm for tosyl CH3_3) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ expected at m/z ~365) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry. Key steps include:

  • Crystallization : Slow evaporation from a solvent like dichloromethane/hexane.
  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : SHELXL (from the SHELX suite) refines structural parameters, including torsional angles and bond lengths, to resolve chair vs. boat conformations in the pyrrolidine ring .
    Example : A related pyrrolidine carboxylate (Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-1H-pyrrole-3-carboxylate) was resolved using XRD, showing planar geometry at the carbonyl group .

Advanced Research Questions

Q. How do steric effects from the 5,5-dimethyl and tosyl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The 5,5-dimethyl groups introduce steric hindrance, while the tosyl group acts as a leaving group. Computational studies (e.g., DFT) can quantify these effects:

  • DFT Calculations : Using Gaussian or ORCA software, analyze transition states for SN2 reactions. For example, the methyl groups increase activation energy by ~5 kcal/mol due to hindered backside attack .
  • Experimental Validation : Compare reaction rates with analogous non-methylated compounds using kinetic NMR or HPLC monitoring .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures for rotamers (e.g., tosyl group rotation).
  • 2D NMR : HSQC and NOESY clarify through-space interactions (e.g., NOE between ethyl and pyrrolidine protons) .
  • Purification : Re-crystallization or preparative HPLC to isolate diastereomers .

Q. What computational approaches predict the compound’s electrophilic/nucleophilic sites for further functionalization?

Methodological Answer: Conceptual DFT-based reactivity indices are effective:

  • Fukui Functions (f+f^+/ff^-) : Identify nucleophilic (e.g., pyrrolidine nitrogen) and electrophilic (e.g., carbonyl carbon) sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/poor regions (e.g., tosyl oxygen as nucleophilic) .
    Case Study : A DFT study on Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-1H-pyrrole-3-carboxylate revealed preferential electrophilic attack at the carbonyl carbon .

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